[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a pyrazole ring substituted with a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diethylaminoethylating agent. One common method includes the use of diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor to the compound, used in various synthetic applications.
Diethylaminoethyl chloride: A reagent used in the synthesis of the compound.
N,N-Diethyl-2-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine:
Uniqueness
[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H24N4 |
---|---|
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-16(6-2)8-7-13-10-12-9-11(3)14-15(12)4/h9,13H,5-8,10H2,1-4H3 |
InChI Key |
KPLNQZFOGWTDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC(=NN1C)C |
Origin of Product |
United States |
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